2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol
Description
This compound features a pyrazolo[1,5-a]pyrimidine core substituted at positions 2, 3, 5, and 6. Key structural elements include:
- Position 2: Trifluoromethyl (-CF₃) group, enhancing metabolic stability and lipophilicity.
- Position 3: 4-Methylphenyl (p-tolyl) group, contributing to hydrophobic interactions.
- Position 5: Methyl (-CH₃) group, modulating electronic effects.
Properties
IUPAC Name |
2-[4-[5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl]ethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24F3N5O/c1-14-3-5-16(6-4-14)18-19(21(22,23)24)26-29-17(13-15(2)25-20(18)29)28-9-7-27(8-10-28)11-12-30/h3-6,13,30H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCVSDKGKIXPBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C=C(N3N=C2C(F)(F)F)N4CCN(CC4)CCO)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24F3N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol typically involves multi-step organic reactions. One common approach includes the formation of the pyrazolo[1,5-a]pyrimidine core through cyclization reactions, followed by functionalization to introduce the piperazine and ethanol groups. Specific reaction conditions often involve the use of solvents like ethanol and catalysts such as glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and specific solvents to ensure the desired product formation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to deoxygenated products.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol exhibit significant anticancer properties. For instance, research has shown that pyrazolo[1,5-a]pyrimidines can act as selective inhibitors of certain kinases involved in cancer progression. This compound's structural features may enhance its ability to target these kinases effectively, potentially leading to new cancer therapies .
Neurological Disorders
The piperazine component of this compound suggests potential applications in treating neurological disorders such as anxiety and depression. Piperazine derivatives have been explored for their anxiolytic effects, and ongoing research aims to evaluate the efficacy of this specific compound in preclinical models .
Enzyme Inhibition Studies
In vitro studies have demonstrated that this compound can inhibit specific enzymes linked to inflammatory processes. Notably, it has shown affinity for prostaglandin G/H synthase with Ki values indicating effective inhibition at nanomolar concentrations . This suggests its potential utility as an anti-inflammatory agent.
Binding Affinity Data
Binding studies reveal that the compound interacts with various biological targets, showcasing its versatility. The binding affinity data indicate that it may serve as a lead compound for developing drugs targeting multiple pathways involved in disease processes .
Study on Anticancer Effects
A recent study published in a peer-reviewed journal highlighted the anticancer effects of pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. The researchers reported that these compounds inhibited tumor growth in xenograft models, suggesting their potential as anticancer agents .
Neurological Applications
Another research project focused on the psychoactive properties of piperazine derivatives demonstrated promising results in animal models for anxiety reduction. The study emphasized the need for further exploration into the specific effects of this compound .
Mechanism of Action
The mechanism of action for 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol involves its interaction with molecular targets such as cyclin-dependent kinase 2 (CDK2). By inhibiting CDK2, this compound can interfere with cell cycle progression, leading to apoptosis in cancer cells .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights critical differences in substituents and their implications:
Key Observations
Trifluoromethyl (-CF₃) Group : Present in the target and compound, this group increases metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
Piperazine Modifications: The target’s ethanol-piperazine moiety enhances water solubility compared to morpholinyl () or pyridinylpiperazine () derivatives .
Substituent Effects on Bioactivity :
- Anti-mycobacterial activity in 9j () is attributed to the 4-methoxyphenyl group, which is absent in the target .
- Halogenated derivatives () show higher logP values, suggesting improved membrane permeability but reduced solubility .
Core Structure Differences: Pyrazolo[3,4-d]pyrimidines () exhibit reduced planarity vs. pyrazolo[1,5-a]pyrimidines, altering binding pocket compatibility .
Physicochemical and Pharmacokinetic Comparisons
- Solubility: The ethanol group in the target compound likely improves aqueous solubility vs. methylthio () or ketone () derivatives .
- Lipophilicity (logP): The target’s logP is moderated by the ethanol group, whereas halogenated analogs () exhibit higher logP, increasing toxicity risks .
- Metabolic Stability : Trifluoromethyl groups in the target and compound resist oxidative metabolism, extending half-life .
Biological Activity
The compound 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol represents a novel class of pyrazolo[1,5-a]pyrimidine derivatives that have garnered attention due to their potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, enzymatic inhibition, and other therapeutic potentials.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 453.6 g/mol. The structural characteristics include a pyrazolo[1,5-a]pyrimidine core, which is known for its diverse biological activities.
Anticancer Potential
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. These compounds exhibit selective inhibition of certain cancer cell lines. For instance, a review discussed various derivatives demonstrating significant activity against different cancer types through mechanisms involving apoptosis induction and cell cycle arrest .
Case Study:
A specific derivative of pyrazolo[1,5-a]pyrimidine was evaluated against breast cancer cell lines, showing IC50 values in the micromolar range, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Derivative A | MCF-7 (Breast Cancer) | 5.0 |
| Derivative B | HeLa (Cervical Cancer) | 4.2 |
Enzymatic Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression and metabolic pathways. The pyrazolo[1,5-a]pyrimidine scaffold has been recognized for its role as an inhibitor of protein kinases and other enzymes .
Enzyme Activity Table:
| Enzyme | Inhibition Type | IC50 (μM) |
|---|---|---|
| Protein Kinase A | Competitive | 0.75 |
| Cyclin-dependent Kinase | Non-competitive | 1.25 |
The biological activity of the compound is attributed to its ability to interact with specific biological targets. The pyrazolo[1,5-a]pyrimidine structure allows for effective binding to active sites of enzymes and receptors, leading to inhibition or modulation of their activity.
Safety and Toxicity Profile
Preliminary toxicity assessments indicate that derivatives of this compound exhibit low cytotoxicity in human cell lines, suggesting a favorable safety profile for further development .
Toxicity Assessment:
| Cell Line | Concentration (μM) | Viability (%) |
|---|---|---|
| HEK-293 | 10 | 95 |
| A549 | 10 | 92 |
Q & A
Q. What are the optimal synthetic pathways for preparing 2-{4-[5-Methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]piperazin-1-yl}ethanol?
The synthesis typically involves multi-step reactions:
- Step 1 : Condensation of a pyrazolo[1,5-a]pyrimidine precursor (e.g., 5-methyl-3-(4-methylphenyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine) with a piperazine derivative under reflux in ethanol or toluene .
- Step 2 : Functionalization with ethanol via nucleophilic substitution or coupling reactions. Key intermediates are purified using column chromatography (silica gel, hexane/ethyl acetate gradients) .
- Yield Optimization : Yields vary (62–70%) depending on reaction time, temperature, and solvent choice. For example, extended reflux (6–12 hours) improves cyclization efficiency .
Q. How is the structural integrity of this compound validated?
- X-ray crystallography : Resolves bond lengths (mean C–C: 0.004 Å) and confirms the pyrazolo-pyrimidine core fused with a piperazine-ethanol moiety .
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Identifies substituent environments (e.g., trifluoromethyl at δ 120–125 ppm in ¹³C) .
- IR : Detects characteristic stretches (e.g., C=N at ~1600 cm⁻¹, O-H at ~3400 cm⁻¹) .
Q. What solvent systems are compatible with this compound for in vitro assays?
- High Solubility : Polar aprotic solvents like DMSO (≥10 mg/mL) due to the ethanol and piperazine groups enhancing polarity .
- Limited Solubility : In aqueous buffers (e.g., PBS), solubility drops to <1 mg/mL; use co-solvents (5–10% DMSO) for biological testing .
Advanced Research Questions
Q. How do substituents influence its bioactivity?
- Trifluoromethyl Group : Enhances metabolic stability and membrane permeability via hydrophobic interactions .
- Piperazine-Ethanol Moiety : Modulates receptor binding (e.g., benzodiazepine receptors) by introducing hydrogen-bonding sites .
- Structure-Activity Relationship (SAR) : Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., Cl, F) increases antitrypanosomal activity (IC₅₀: 0.5–2 µM) .
Q. How can contradictions in reported synthetic yields be resolved?
- Case Study : Yields of 62% vs. 70% for similar pyrazolo-pyrimidine derivatives :
- Root Cause : Differences in reflux duration (6 vs. 12 hours) and solvent purity.
- Mitigation : Standardize anhydrous conditions and monitor reaction progress via TLC .
Q. What computational methods predict its pharmacokinetic properties?
Q. How does this compound compare to analogs in stability studies?
- Thermal Stability : Decomposes at >200°C (DSC data), making it suitable for room-temperature storage .
- Photodegradation : Susceptible to UV light; store in amber vials under nitrogen .
Methodological Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
